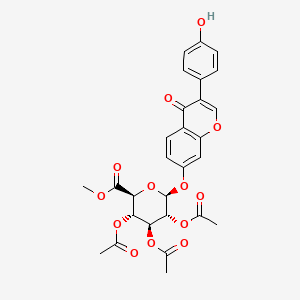
Daidzein 7-Tri-O-acetyl-|A-D-glucuronic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Daidzein 7-tri-O-acetyl-α-D-glucuronic acid methyl ester (DGME) is a compound that has been studied for its potential medical applications. DGME is a derivative of daidzein, an isoflavone found in soybeans and other legumes. Isoflavones are known to have a variety of biological activities, and DGME is one of the most extensively studied derivatives. DGME has been used in a variety of scientific research applications, including those related to its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research as a biochemical tool . Its specific role in proteomics involves the study of protein interactions and functions, where it may serve as a marker or reagent in the identification and quantification of proteins.
Pharmacology
In pharmacological studies, derivatives of Daidzein like this compound are explored for their potential therapeutic effects. For instance, related compounds have been used in the synthesis of new drugs aimed at preventing sudden cardiac death .
Bioavailability Studies
The compound’s structure allows for investigations into its bioavailability. Researchers can study how it is metabolized in the body and how its structure affects its absorption and utilization .
Bioactivity and Mechanism of Action
Daidzein derivatives are known for their bioactivity, including antioxidant, anti-inflammatory, and antibacterial properties. This particular ester can be studied to understand the underlying mechanisms of these biological activities .
Epidemiological Studies
Epidemiological research can benefit from this compound by studying its effects on hormone-dependent diseases. Its parent compound, Daidzein, has been linked to lower incidence rates of certain cancers in populations with high soy intake .
Solubility Enhancement
The compound’s modified structure may enhance its solubility, which is crucial for its bioavailability and efficacy. Researchers can explore how the triacetyloxy groups affect its solubility in various solvents .
Metabolite Analysis
In metabolite analysis, this compound can serve as a reference standard for identifying and quantifying metabolites in biological samples, which is essential for understanding the metabolic pathways of Daidzein and its derivatives .
Isoflavone Research
As an isoflavone derivative, this compound is significant in the study of phytoestrogens. It can be used to investigate the health benefits and risks associated with isoflavone consumption, particularly in relation to diet and chronic diseases .
properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O13/c1-13(29)37-23-24(38-14(2)30)26(39-15(3)31)28(41-25(23)27(34)35-4)40-18-9-10-19-21(11-18)36-12-20(22(19)33)16-5-7-17(32)8-6-16/h5-12,23-26,28,32H,1-4H3/t23-,24-,25-,26+,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWYIYHBFWANGL-YYDZWWTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747403 |
Source


|
| Record name | 3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Daidzein 7-Tri-O-acetyl-|A-D-glucuronic Acid Methyl Ester | |
CAS RN |
1041134-15-9 |
Source


|
| Record name | 3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

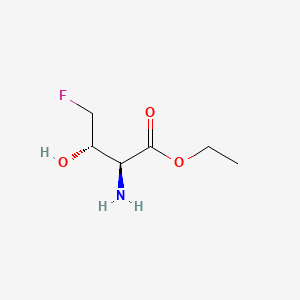
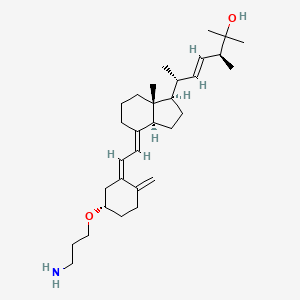
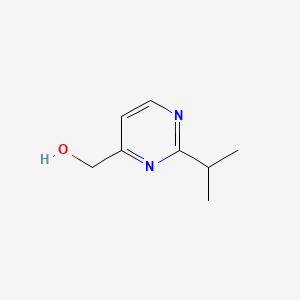
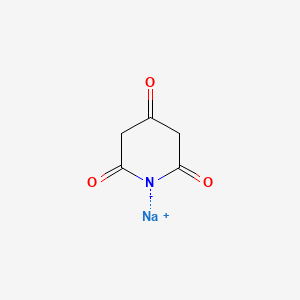
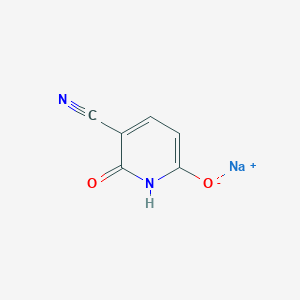
![2,3,4,5-Tetrahydro-1H-1,3A,6-triazacyclohepta[DE]naphthalene](/img/structure/B583636.png)
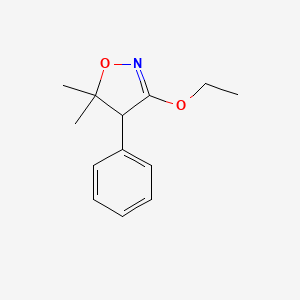
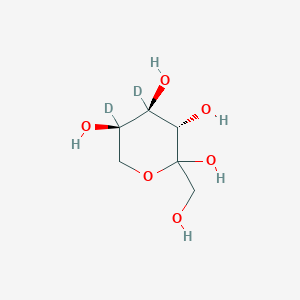


![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)

